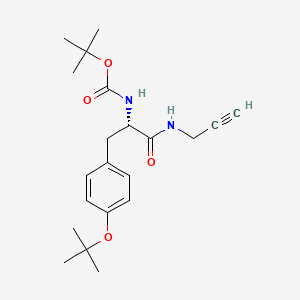
tert-Butyl (S)-(3-(4-(tert-butoxy)phenyl)-1-oxo-1-(prop-2-yn-1-ylamino)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE is a complex organic compound with a molecular formula of C21H30N2O4 and a molecular weight of 374.47 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a phenyl group, and a propynylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butyl group: This step involves the reaction of isobutylene with a suitable catalyst to form the tert-butyl group.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide.
Formation of the propynylamino group: This step involves the reaction of propargylamine with a suitable reagent to form the propynylamino group.
Coupling reactions: The final step involves coupling the tert-butyl, phenyl, and propynylamino groups through a series of condensation and substitution reactions under controlled conditions.
Chemical Reactions Analysis
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Scientific Research Applications
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various signaling pathways and biochemical processes .
Comparison with Similar Compounds
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE can be compared with similar compounds such as:
Cyclohexane, tert-butyl-: This compound has a similar tert-butyl group but lacks the phenyl and propynylamino groups, making it less complex.
1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethoxy)methyl]ethyl]carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the central carbon atom.
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate: This compound has a similar carbamate structure but differs in the specific functional groups attached to the central carbon atom.
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C21H30N2O4/c1-8-13-22-18(24)17(23-19(25)27-21(5,6)7)14-15-9-11-16(12-10-15)26-20(2,3)4/h1,9-12,17H,13-14H2,2-7H3,(H,22,24)(H,23,25)/t17-/m0/s1 |
InChI Key |
CPGICGXPMVEYPA-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NCC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















